N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea, also known as EMD638683, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
The urea derivatives, including a focus on specific structural analogs similar to N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea, have been explored for their enzyme inhibition capabilities and potential anticancer activities. A study involving several urea derivatives revealed their inhibitory effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Additionally, certain derivatives demonstrated anticancer activities against prostate cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Directed Lithiation and Substitution Reactions
Research has also explored the directed lithiation of urea derivatives, leading to the development of novel synthetic routes. These processes allow for the selective functionalization of these compounds, paving the way for the synthesis of various substituted products with potential pharmacological applications (Smith, El‐Hiti, & Alshammari, 2013).
Antidiabetic Screening
Another application of similar urea derivatives involves their synthesis and evaluation for antidiabetic properties. By synthesizing a series of N-substituted dihydropyrimidine derivatives and testing them for α-amylase inhibition, researchers aim to develop new treatments for diabetes, showcasing the versatility of urea derivatives in addressing various health conditions (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Activities
The synthesis of urea derivatives has also been investigated for antimicrobial purposes. By creating novel compounds and testing their efficacy against a range of bacteria and viruses, this research contributes to the ongoing search for more effective antimicrobial agents. This is particularly crucial in the fight against resistant microbial strains, underlining the importance of developing new therapeutic compounds (Sharma, Sharma, & Rane, 2004).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-6-8-16(9-7-15)22-26-23(31-27-22)18-10-11-21(30)28(13-18)14-20(29)25-12-17-4-2-3-5-19(17)24/h2-11,13H,12,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVKHPDDJWEBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.